A-amyrin acetate

描述

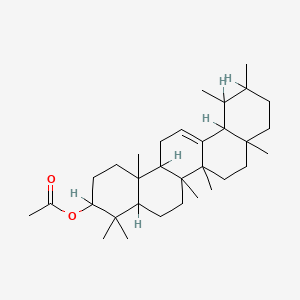

Alpha-Amyrenyl acetate, also known as α-Amyrin acetate, is a triterpenoid compound with the molecular formula C32H52O2. It is derived from α-Amyrin, a naturally occurring pentacyclic triterpenoid found in various plant resins. This compound is known for its anti-inflammatory, antispasmodic, and muscle relaxant properties .

准备方法

Synthetic Routes and Reaction Conditions

Alpha-Amyrenyl acetate can be synthesized through the acetylation of α-Amyrin. The process typically involves the reaction of α-Amyrin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of A-amyrin acetate follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Techniques like column chromatography are employed for purification .

化学反应分析

Types of Reactions

Alpha-Amyrenyl acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to α-Amyrin.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields α-Amyrin.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

科学研究应用

Anti-Inflammatory Properties

Research Findings:

Several studies have demonstrated the anti-inflammatory effects of α-amyrin acetate. For instance, a study on the stem bark of Alstonia boonei showed that α-amyrin acetate significantly inhibited egg albumen-induced paw edema in rodents, with a 40% reduction at a dosage of 100 mg/kg after five hours . The compound also exhibited a notable reduction in neutrophil infiltration and total leukocyte count, indicating its potential as an anti-inflammatory agent.

Case Study:

In a controlled experiment, α-amyrin acetate was administered to rodents subjected to inflammatory stimuli. The results indicated that it not only reduced edema significantly but also did not cause gastric mucosal irritation, unlike conventional anti-inflammatory drugs such as indomethacin .

Antioxidant Activity

Research Findings:

α-Amyrin acetate has been shown to possess antioxidant properties. A study involving a mixture of α-amyrin and β-amyrin isolated from Celastrus hindsii revealed that these compounds exhibited significant free radical scavenging activities with IC50 values of 125.55 µg/mL for DPPH and 155.28 µg/mL for ABTS assays . These findings suggest that α-amyrin acetate could be utilized in formulations aimed at reducing oxidative stress.

Case Study:

In another investigation, the antioxidant activity of α-amyrin acetate was assessed using various assays, confirming its potential as a natural antioxidant agent suitable for therapeutic applications .

Interaction with DNA

Research Findings:

Recent studies have explored the interaction between α-amyrin acetate and deoxyribonucleic acid (DNA). Research indicated that α-amyrin acetate acts as a minor groove sensor for DNA, preferentially binding to AT-rich regions. This interaction was characterized using fluorescence emission spectroscopy and circular dichroism .

Case Study:

In an experimental setup, varying concentrations of α-amyrin acetate were analyzed for their binding affinity to herring sperm DNA. The results demonstrated significant binding activities, suggesting potential applications in drug delivery systems where DNA targeting is essential .

Summary Table of Applications

作用机制

Alpha-Amyrenyl acetate exerts its effects through various molecular mechanisms:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antispasmodic Action: Modulates ion channels and neurotransmitter release to relax muscles.

Molecular Targets: Interacts with specific proteins and enzymes involved in inflammation and muscle contraction pathways

相似化合物的比较

Alpha-Amyrenyl acetate is compared with other triterpenoid compounds such as:

Beta-Amyrin acetate: Similar in structure but differs in its biological activity.

Ursolic acid acetate: Another triterpenoid with distinct anti-inflammatory properties.

Oleanolic acid acetate: Known for its hepatoprotective effects.

Uniqueness

Alpha-Amyrenyl acetate stands out due to its potent anti-inflammatory and antispasmodic activities, making it a valuable compound for research and therapeutic applications .

Conclusion

Alpha-Amyrenyl acetate is a versatile triterpenoid with significant potential in various fields of research and industry. Its unique properties and diverse applications make it a compound of great interest for further study and development.

生物活性

α-Amyrin acetate is a triterpene compound derived from various plant sources, known for its diverse biological activities. This article reviews the current knowledge regarding the biological activity of α-amyrin acetate, focusing on its anti-inflammatory, antioxidant, and DNA-binding properties. The findings are supported by data tables and relevant case studies.

Chemical Structure

α-Amyrin acetate is a pentacyclic triterpene with the molecular formula C30H50O2. Its structure consists of a cyclopentane ring fused to four cyclohexane rings, with an acetate group attached to one of the hydroxyl groups.

1. Anti-inflammatory Activity

Research has shown that α-amyrin acetate exhibits significant anti-inflammatory effects. A study conducted on mice demonstrated that oral administration of α-amyrin acetate at a dose of 100 mg/kg resulted in a 40% inhibition of egg albumen-induced paw edema within five hours. This effect was statistically significant (p < 0.05) and indicated its potential as an anti-inflammatory agent without causing significant gastric irritation compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Anti-inflammatory Activity of α-Amyrin Acetate

| Treatment | Dose (mg/kg) | % Inhibition (Paw Edema) | Gastric Mucosa Irritation |

|---|---|---|---|

| α-Amyrin Acetate | 100 | 40 | None |

| Indomethacin | 40 | Significant ulceration | Yes |

2. Antioxidant Activity

The antioxidant potential of α-amyrin acetate has been evaluated through various assays. A mixture of α-amyrin and β-amyrin exhibited IC50 values of 125.55 µg/mL for DPPH and 155.28 µg/mL for ABTS assays, indicating strong free radical scavenging capabilities . These results suggest that α-amyrin acetate can be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of α-Amyrin and β-Amyrin Mixture

| Sample | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| α-Amyrin and β-Amyrin | 125.55 ± 0.98 | 155.28 ± 1.01 |

| BHT | 8.22 ± 0.89 | 53.40 ± 1.52 |

3. DNA Binding Properties

Recent studies have explored the interaction between α-amyrin acetate and DNA, particularly its binding affinity to herring sperm DNA (hs-DNA). It was found that α-amyrin acetate acts as a minor groove binder, preferentially interacting with A–T-rich regions of the DNA helix. This interaction was confirmed through various biophysical techniques such as circular dichroism and fluorescence spectroscopy, which indicated a decrease in fluorescence emission levels upon binding .

Table 3: Binding Affinity of α-Amyrin Acetate to hs-DNA

| Analytical Technique | Observations |

|---|---|

| Circular Dichroism | Change in spectral patterns indicating binding |

| Fluorescence Spectroscopy | Decreased emission intensity |

Case Study: Anti-inflammatory Effects

In a controlled study, researchers administered α-amyrin acetate to mice subjected to inflammatory conditions induced by egg albumen. The results showed a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in managing inflammation-related disorders .

Case Study: Antioxidant Properties

Another study assessed the antioxidant effects of α-amyrin acetate alongside other natural compounds. The findings indicated that it effectively reduced oxidative stress markers in vitro, suggesting its utility as an antioxidant supplement in dietary applications .

属性

IUPAC Name |

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3/t20-,21+,24+,25-,26+,27+,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXDFWBZZQHDRO-NSTYLNEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863-76-3 | |

| Record name | α-Amyrin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyrin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-AMYRIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266N1630AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for α-amyrin acetate?

A1: α-Amyrin acetate has demonstrated a range of activities in various studies, including:

- Anti-inflammatory: It reduces inflammation in models like carrageenan-induced paw edema and TPA-induced ear inflammation [, ].

- Antimicrobial: It shows activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains [, ].

- Antimalarial: It exhibits larvicidal, pupicidal, and fecundity-reducing effects against the malaria vector Anopheles stephensi [, ].

- Antityrosinase: It displays moderate inhibitory activity against the tyrosinase enzyme, suggesting potential for skin-lightening applications [, ].

Q2: How does α-amyrin acetate exert its anti-inflammatory effects?

A2: While the precise mechanism remains under investigation, several studies suggest α-amyrin acetate may:

- Inhibit the 5-lipoxygenase pathway, reducing the production of pro-inflammatory mediators like 5-HETE [].

- Suppress neutrophil infiltration, a key process in the inflammatory response [].

Q3: Does α-amyrin acetate affect fertility?

A3: Research in male albino rats indicates that oral administration of α-amyrin acetate (10 mg/rat/day for 60 days) resulted in a significant decrease in reproductive organ weights, sperm motility, and sperm density, ultimately leading to complete suppression of fertility []. Histological analysis revealed a decline in germ cell populations and significant alterations in testicular biochemistry.

Q4: What is the molecular formula and weight of α-amyrin acetate?

A4:

Q5: What spectroscopic data is available for characterizing α-amyrin acetate?

A5: α-Amyrin acetate is commonly characterized using techniques like:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule [, , , , ].

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation [, , ].

- Infrared Spectroscopy (IR): IR spectroscopy reveals functional groups present in the molecule, such as the acetate ester group [].

Q6: How stable is α-amyrin acetate under different conditions?

A6: Limited information is available on the specific stability of α-amyrin acetate under varying conditions. Further research is needed to evaluate factors such as:

Q7: Are there specific applications where α-amyrin acetate's properties are advantageous?

A7: Based on its reported bioactivities, potential applications of α-amyrin acetate may include:

- Topical anti-inflammatory agents: Its presence in shea butter, known for its skin-soothing properties, suggests potential in dermatological formulations [].

- Insect repellents or larvicides: Its effects on mosquito vectors highlight possibilities for vector control applications [, ].

- Ingredients in cosmetic formulations: Its antityrosinase activity suggests potential in skin-lightening or depigmentation products [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。